molecular formula C16H22N6O4 B1171908 Protirelin CAS No. 11096-37-0

Protirelin

Cat. No.: B1171908
CAS No.: 11096-37-0
M. Wt: 362.38 g/mol
InChI Key: XNSAINXGIQZQOO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic analogue of the endogenous peptide TRH . Its primary targets are the Thyrotropin Releasing Hormone Receptor in the anterior pituitary gland . This receptor plays a crucial role in the release of Thyroid Stimulating Hormone (TSH) and prolactin .

Mode of Action

This compound interacts with its target receptors in the anterior pituitary gland, stimulating the release of TSH and prolactin . TSH is essential for the regulation of the thyroid gland, while prolactin plays a key role in lactation and reproductive functions.

Biochemical Pathways

The interaction of this compound with its target receptors triggers a cascade of biochemical reactions. The release of TSH stimulates the thyroid gland to produce and release thyroid hormones, which are critical for metabolic regulation and growth. The release of prolactin, on the other hand, influences lactation and reproductive functions .

Result of Action

The action of this compound results in the stimulation of the thyroid gland and the regulation of metabolic processes via the release of thyroid hormones. Additionally, it influences reproductive functions through the release of prolactin .

Biochemical Analysis

Biochemical Properties

Protirelin plays a crucial role in biochemical reactions by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . It interacts with the thyrotropin-releasing hormone receptor, a G-protein-coupled receptor, on the surface of pituitary cells . This interaction triggers a signaling cascade that leads to the release of thyroid-stimulating hormone and prolactin into the bloodstream . The nature of these interactions involves binding of this compound to its receptor, which activates intracellular signaling pathways involving cyclic adenosine monophosphate and protein kinase A .

Cellular Effects

This compound influences various types of cells and cellular processes. In pituitary cells, it stimulates the release of thyroid-stimulating hormone and prolactin, which in turn regulate thyroid function and lactation . This compound also affects cell signaling pathways by activating the thyrotropin-releasing hormone receptor, leading to changes in gene expression and cellular metabolism . Additionally, this compound has been shown to have neuromodulatory effects in the central nervous system, influencing neurotransmitter release and neuronal activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the thyrotropin-releasing hormone receptor on the surface of target cells . This binding activates G-proteins, which in turn stimulate adenylate cyclase to produce cyclic adenosine monophosphate . The increase in cyclic adenosine monophosphate levels activates protein kinase A, leading to phosphorylation of target proteins and changes in gene expression . This compound also modulates the release of neurotransmitters in the central nervous system by interacting with its receptors on neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained stimulation of thyroid-stimulating hormone and prolactin release . Long-term studies have shown that this compound can maintain its effects on cellular function for extended periods, with no significant degradation observed in vitro or in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates the release of thyroid-stimulating hormone and prolactin without causing adverse effects . At high doses, this compound can lead to toxic effects, including hyperstimulation of the thyroid gland and disruption of normal hormonal balance . Threshold effects have been observed, with a clear dose-response relationship in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid function and lactation. It interacts with enzymes and cofactors involved in the synthesis and release of thyroid-stimulating hormone and prolactin . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways, leading to changes in metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is taken up by pituitary cells via receptor-mediated endocytosis and distributed to intracellular compartments where it exerts its effects . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the pituitary gland, where it interacts with its receptor on the surface of pituitary cells . This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites and exerts its biological effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The industrial production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Protirelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Protirelin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in peptide synthesis studies and to develop new peptide coupling reagents and techniques.

    Biology: Studied for its role in the hypothalamic-pituitary-thyroid axis and its effects on thyroid-stimulating hormone and prolactin release.

    Medicine: Used in diagnostic tests to evaluate thyroid and pituitary function.

    Industry: Employed in the development of diagnostic kits and assays for thyroid function testing.

Comparison with Similar Compounds

Protirelin is unique among similar compounds due to its specific structure and function. Similar compounds include:

Uniqueness of this compound: this compound is unique in its ability to stimulate the release of both thyroid-stimulating hormone and prolactin, making it a valuable tool in diagnostic tests for thyroid and pituitary function .

Properties

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSAINXGIQZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860316
Record name 5-Oxoprolylhistidylprolinamide
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Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]
Record name Transferrin
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Mechanism of Action

Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging.
Record name Thyrotropin alfa
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CAS No.

194100-83-9, 24305-27-9, 11096-37-0
Record name Thyrotropin alfa
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URL https://www.drugbank.ca/drugs/DB00024
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Record name protirelin
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Record name Transferrin
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